molecular formula C10H10O3 B7987678 3a,4,7,7a-Tetrahydro-4beta,7beta-ethanoisobenzofuran-1,3-dione

3a,4,7,7a-Tetrahydro-4beta,7beta-ethanoisobenzofuran-1,3-dione

Cat. No.: B7987678
M. Wt: 178.18 g/mol
InChI Key: YIHKILSPWGDWPR-XEDAXZNXSA-N
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Description

cis-5-Norbornene-endo-2,3-dicarboxylic anhydride , is a bicyclic organic compound with the molecular formula C₁₀H₁₀O₃. This compound is notable for its unique structure and reactivity, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride under thermal conditions. The reaction typically requires heating the reactants to around 150°C to facilitate the formation of the bicyclic structure.

Industrial Production Methods: In an industrial setting, the synthesis of 3a,4,7,7a-Tetrahydro-4beta,7beta-ethanoisobenzofuran-1,3-dione involves large-scale Diels-Alder reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of the corresponding diene.

  • Substitution: Electrophilic substitution reactions can introduce various functional groups onto the bicyclic structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids.

  • Reduction: Formation of dienes.

  • Substitution: Introduction of various functional groups such as halogens or nitro groups.

Scientific Research Applications

3a,4,7,7a-Tetrahydro-4beta,7beta-ethanoisobenzofuran-1,3-dione is widely used in scientific research due to its unique reactivity and structural properties. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

  • Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive molecules.

  • Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

  • Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

3a,4,7,7a-Tetrahydro-4beta,7beta-ethanoisobenzofuran-1,3-dione is structurally similar to other bicyclic anhydrides such as maleic anhydride and succinic anhydride . its unique bicyclic structure and reactivity set it apart from these compounds. Unlike maleic anhydride, which is more reactive due to its conjugated double bond system, this compound exhibits different reactivity patterns due to its saturated ring system.

Comparison with Similar Compounds

  • Maleic anhydride

  • Succinic anhydride

  • Glutaric anhydride

  • Adipic anhydride

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Properties

IUPAC Name

(1S,7R)-4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h1-2,5-8H,3-4H2/t5-,6+,7?,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHKILSPWGDWPR-XEDAXZNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C3C2C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C=C[C@@H]1C3C2C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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